3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to a class of heterocyclic molecules featuring a fused triazolopyrimidinone core modified with a 1,2,4-oxadiazole moiety and a benzyl group. The synthesis likely involves coupling of pre-formed oxadiazole intermediates with triazolopyrimidinone precursors under basic conditions, as seen in analogous reactions .
Properties
IUPAC Name |
3-benzyl-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3/c1-15(2)32-18-10-8-17(9-11-18)21-25-19(33-27-21)13-29-14-24-22-20(23(29)31)26-28-30(22)12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBZWZVZIMTSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions
Formation of Triazole Core: The triazole core can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic conditions.
Formation of Pyrimidine Core: The pyrimidine core is typically synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Oxadiazole Group: The oxadiazole group is introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Final Assembly: The final compound is assembled by coupling the triazole-pyrimidine core with the oxadiazole and benzyl groups using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and oxadiazole moieties.
Reduction: Reduction reactions can target the triazole and pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups and potential bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Its structure suggests it could interact with various biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The multiple functional groups in the compound allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons with closely related analogs:
*Estimated based on structural similarity to Analog 1.
Key Observations:
The 3-fluorobenzyl group in Analog 2 introduces electronegativity, which may influence binding affinity in biological targets .
Synthetic Methodologies: Analog 1 and related compounds are synthesized via nucleophilic substitution between oxadiazole derivatives and triazolopyrimidinones using caesium carbonate in DMF at room temperature . In contrast, triazolopyrimidinone derivatives like those in employ BMIM-PF6 (an ionic liquid) as a solvent, suggesting greener synthetic routes for scaled production .
Structural Characterization :
- Crystallographic data for such compounds are often refined using SHELX software, ensuring high precision in structural determination .
Pharmacological Potential: While specific data for the target compound are lacking, analogs with triazolopyrimidinone cores (e.g., compound 32 in ) exhibit bioactivity, suggesting the target may share similar pharmacological profiles .
Research Findings and Gaps
- Structural Diversity : Modifications at the oxadiazole and benzyl positions significantly alter physicochemical properties but require systematic SAR (Structure-Activity Relationship) studies to optimize efficacy.
- Synthetic Scalability : The use of ionic liquids (e.g., BMIM-PF6) in highlights a need to explore solvent systems for improving reaction yields .
- Crystallographic Validation : SHELX remains a gold standard for structural refinement, but newer software could enhance accuracy for complex heterocycles .
Biological Activity
The compound 3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to consolidate the available data regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features multiple functional groups that may contribute to its biological activity. The presence of oxadiazole and triazole rings is particularly significant due to their known pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with triazole and oxadiazole moieties. These compounds often exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example:
- In vitro studies have shown that derivatives of triazole compounds can inhibit the growth of antibiotic-resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of similar compounds have been explored in various studies. The triazolo-pyrimidine scaffold has been associated with inhibition of cancer cell proliferation through multiple mechanisms:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in various cancer cell lines.
For instance, a study demonstrated that derivatives exhibited significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Anti-inflammatory Activity
Compounds containing oxadiazole and triazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
Several case studies have illustrated the biological efficacy of similar compounds:
- Study on Antimicrobial Resistance : A study published in 2020 evaluated a series of triazole derivatives against resistant bacterial strains and found that certain modifications enhanced their efficacy significantly .
- Cancer Cell Proliferation : Another study focused on the effects of oxadiazole derivatives on various cancer cell lines and reported promising results in terms of reducing cell viability through apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
